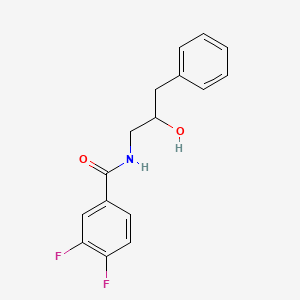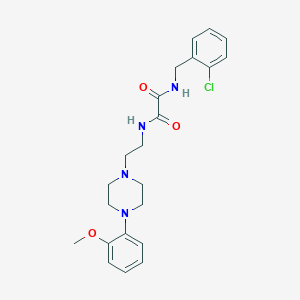
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14FNO3S and its molecular weight is 295.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
The compound "2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" has significant applications in the field of scientific research. One notable application involves chemoselective acetylation, a process crucial in drug synthesis. For instance, "N-(2-Hydroxyphenyl)acetamide" is a key intermediate in the natural synthesis of antimalarial drugs. This compound undergoes chemoselective monoacetylation, using Novozym 435 as a catalyst, to improve its efficacy. Various acyl donors, including vinyl acetate, have been studied to optimize this process. This method is crucial as it allows for the precise modification of drug molecules, enhancing their performance and specificity (Magadum & Yadav, 2018).
Biological Activities and Pharmaceutical Applications
Compounds similar to "this compound" have been synthesized and evaluated for various biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. Such compounds are crucial in the development of new therapeutic agents targeting inflammation-related disorders (Sunder & Maleraju, 2013).
Antibacterial and Antifungal Properties
The antimicrobial properties of related compounds, such as 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, have been extensively studied. These compounds exhibit a wide range of antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The ability to combat various bacterial and fungal strains highlights the potential of these compounds in addressing multidrug-resistant infections (Fuloria et al., 2009).
Glutaminase Inhibition in Cancer Therapy
In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which share structural similarities with the queried compound, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in exploring therapeutic strategies for cancer treatment, providing insights into tumor metabolism and potential points of intervention (Shukla et al., 2012).
Molecular Structure and Material Science
In material science, the molecular structure and properties of thiophene derivatives, akin to the compound , have been extensively studied. These compounds exhibit a range of biological activities and are used in various applications, including as thin-film transistors and organic light-emitting transistors in electronic devices. Understanding the crystal structure and synthesis of these compounds provides valuable insights into their potential applications in advanced materials and pharmaceuticals (Nagaraju et al., 2018).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-10-4-1-2-5-12(10)19-9-14(18)16-8-11(17)13-6-3-7-20-13/h1-7,11,17H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIDZAWLZUFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)
![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)
![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)
![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)
